molecular formula C12H12FNO4 B1304761 1-(4-Fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 497163-88-9

1-(4-Fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No. B1304761
M. Wt: 253.23 g/mol
InChI Key: ZQKMWRGUSKTUKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

There are several methods for synthesizing similar compounds. For instance, one process involves the reaction of fluorobenzene with glutaric anhydride under Friedel-Crafts conditions . Another method uses a continuous flow microreactor for the synthesis .


Chemical Reactions Analysis

The chemical reactions involving “1-(4-Fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid” are not well-documented .

Scientific Research Applications

Chemical Synthesis and Structure Analysis

One area of application involves the synthesis and structural analysis of complex molecules. For instance, the evaluation of metal(II) 2-fluorobenzoate complexes with various N-donor ligands contributes to future research by determining factors affecting structure, which could aid in targeting molecules for specific applications. This research could inform the synthesis and application of related compounds like 1-(4-Fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid in materials science and biological systems (Öztürkkan & Necefoğlu, 2022).

Biological Activities

Research on natural carboxylic acids and their derivatives, such as benzoic acid and cinnamic acid, reveals significant antioxidant, antimicrobial, and cytotoxic activities. These findings suggest that structurally related compounds, including 1-(4-Fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid, could possess similar bioactivities, making them of interest for pharmacological and nutraceutical applications (Godlewska-Żyłkiewicz et al., 2020).

Environmental Impact

The occurrence and behavior of parabens in aquatic environments provide insight into the fate of synthetic organic compounds, including fluorobenzoyl derivatives. This research highlights the environmental persistence and potential endocrine-disrupting effects of these compounds, underscoring the need for studies on their environmental fate and impact (Haman et al., 2015).

Safety And Hazards

Safety data sheets indicate that similar compounds may cause skin irritation, serious eye damage, and specific target organ toxicity .

properties

IUPAC Name

1-(4-fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO4/c13-8-3-1-7(2-4-8)11(16)14-6-9(15)5-10(14)12(17)18/h1-4,9-10,15H,5-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKMWRGUSKTUKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379027
Record name 1-(4-fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid

CAS RN

497163-88-9
Record name 1-(4-fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 497163-88-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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